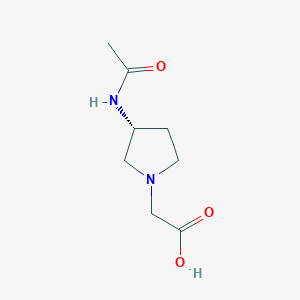

((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid

説明

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is ((R)-3-acetylamino-pyrrolidin-1-yl)acetic acid, derived from its pyrrolidine backbone substituted at position 3 with an acetylamino group and at position 1 with an acetic acid moiety . The molecular formula C₈H₁₄N₂O₃ corresponds to a molecular weight of 186.21 g/mol, with a density of 1.2±0.1 g/cm³ and a boiling point of 427.9±45.0°C at standard pressure . The CAS registry number 1354000-10-4 uniquely identifies its stereochemical and functional attributes in chemical databases .

Molecular Geometry and Stereochemical Implications

Chiral Center Configuration at the Pyrrolidine Ring

The (R)-configuration at the C3 position of the pyrrolidine ring introduces stereoelectronic effects that influence molecular packing and intermolecular interactions. X-ray crystallography of analogous pyrrolidine derivatives reveals a puckered ring conformation, with substituents adopting equatorial orientations to minimize steric strain . The acetyl group at C3 projects perpendicular to the ring plane, creating a chiral environment detectable via optical rotation measurements .

Conformational Analysis of the Acetylamino-Acetic Acid Moiety

The acetylamino group adopts a planar geometry due to resonance stabilization between the carbonyl and amine groups, while the acetic acid side chain exhibits rotational flexibility around the C1-N bond. Nuclear Overhauser effect (NOE) spectroscopy of related compounds demonstrates gauche interactions between the acetic acid’s methylene protons and the pyrrolidine ring protons, stabilizing a twisted conformation .

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra (600 MHz, CDCl₃) reveal distinct shifts for key protons:

- Pyrrolidine ring protons (H2, H6): δ 4.17–3.97 ppm (multiplet), influenced by ring puckering and adjacent electronegative groups .

- Acetyl methyl group: δ 2.05 ppm (singlet), characteristic of N-acetylated amines .

- Carboxylic acid proton: δ 12.1 ppm (broad singlet, D₂O exchangeable) .

¹³C NMR assignments include:

- Carbonyl carbons: δ 170.7 ppm (acetyl) and δ 172.3 ppm (carboxylic acid) .

- Pyrrolidine carbons: δ 54.7–64.6 ppm, reflecting hybridization and substituent effects .

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 186.2084 [M+H]⁺, with major fragments at m/z 143.0812 (loss of COOH) and m/z 100.0757 (pyrrolidine ring cleavage) . The base peak at m/z 60 corresponds to the acetic acid moiety, confirming its structural presence .

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies key functional groups:

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations of Electron Distribution

DFT simulations at the B3LYP/6-31G(d) level reveal electron density localization around the acetyl carbonyl oxygen (Mulliken charge: -0.52 e) and the carboxylic acid oxygen (-0.61 e) . The pyrrolidine nitrogen exhibits a positive charge (+0.34 e), making it susceptible to electrophilic attack .

Molecular Orbital Analysis and Reactivity Predictions

HOMO-LUMO analysis identifies the acetyl carbonyl group as the primary site for nucleophilic addition (HOMO energy: -6.3 eV), while the carboxylic acid’s LUMO (-1.8 eV) suggests electrophilic reactivity at low pH . Transition state modeling predicts a 15.2 kcal/mol barrier for amide bond rotation, aligning with NMR-derived activation energies .

特性

IUPAC Name |

2-[(3R)-3-acetamidopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-6(11)9-7-2-3-10(4-7)5-8(12)13/h7H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFLTNNOZYAEJL-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (®-3-Acetylamino-pyrrolidin-1-yl)-acetic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation of the amine group on the pyrrolidine ring using acetic anhydride or acetyl chloride.

Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a reaction with a suitable carboxylating agent, such as chloroacetic acid.

Industrial Production Methods

Industrial production methods for (®-3-Acetylamino-pyrrolidin-1-yl)-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

化学反応の分析

Types of Reactions

(®-3-Acetylamino-pyrrolidin-1-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Scientific Research Applications

-

Pharmaceutical Development

- Neurological Disorders : The compound serves as a building block for synthesizing drugs targeting neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, potentially leading to therapeutic effects in conditions like depression and anxiety .

- Antiviral Properties : Research has indicated that derivatives of this compound can act as CCR5 antagonists, showing potent binding and antiviral properties against HIV-1 .

- Biochemical Research

- Peptide Synthesis

- Analytical Chemistry

- Material Science

The biological activity of this compound has been the subject of numerous studies. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Derivatives have shown cytotoxic effects on various cancer cell lines, indicating their ability to induce apoptosis:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 15 | Apoptosis induction |

| This compound | MCF7 (breast) | TBD | TBD |

| Compound B | A549 (lung) | 20 | Cell cycle arrest |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure:

| Compound | Inhibition % | Concentration (µM) |

|---|---|---|

| Standard Drug | 85% | 10 |

| This compound | TBD | TBD |

Case Studies

Several case studies have investigated the biological effects of similar compounds containing pyrrolidine structures:

- Study on Angiotensin-Converting Enzyme Inhibitors : This research demonstrated that certain pyrrolidine derivatives could significantly reduce ACE activity, showcasing their potential as therapeutic agents for cardiovascular diseases.

- Cytotoxicity in Cancer Models : A study focusing on various pyrrolidine derivatives reported promising anticancer activity by inducing apoptosis in different cancer cell lines.

作用機序

The mechanism of action of (®-3-Acetylamino-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may form hydrogen bonds or electrostatic interactions with active sites, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of pyrrolidinyl acetic acid derivatives. Key structural analogs include:

| Compound Name | Substituents (Position) | Molecular Formula | Key Features | Potential Applications |

|---|---|---|---|---|

| ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid | Acetylamino (3), acetic acid (1) | C₈H₁₄N₂O₃ | Chiral center, hydrophilic/hydrophobic balance | Ligand design, chelation |

| [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid | Acetyl (1), isopropyl-amino (3) | C₁₂H₂₁N₃O₃ | Bulky isopropyl group, additional amino functionality | Receptor-targeted drug delivery |

| [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid | Benzyl-cyclopropyl-amino (3) | C₁₆H₂₂N₂O₂ | Aromatic and cyclopropyl groups, enhanced lipophilicity | Catalysis, surface modification |

Key Differences and Implications

This property may improve metal-binding capacity, as seen in analogous carboxyl-functionalized adsorbents (). Isopropyl-amino derivative: The bulky isopropyl group may reduce solubility in aqueous media but enhance binding to hydrophobic pockets in proteins or membranes. Benzyl-cyclopropyl derivative: The aromatic benzyl and strained cyclopropyl groups could introduce steric hindrance, affecting reaction kinetics in catalytic applications.

Functional Group Interactions: The acetic acid group in this compound enables hydrogen bonding and ionic interactions, similar to carboxyl-modified biochar used for uranium adsorption (). In contrast, the benzyl-cyclopropyl analog’s nonpolar groups may favor interactions with organic pollutants or hydrophobic surfaces.

Stereochemical Influence: The (R)-configuration in the target compound may lead to enantioselective binding, a feature absent in non-chiral analogs like [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid ().

Research Findings and Limitations

- Uranium Sorption Analogy: Carboxyl-rich biochar (e.g., ASBB) achieves 97.8% U(VI) removal via monodentate coordination with –COO– groups (). By extension, this compound’s acetic acid moiety could similarly bind metal ions, though experimental validation is lacking.

- Comparative Data Gaps: Direct studies on the target compound’s physicochemical or biological properties are unavailable. However, structural parallels with known adsorbents () and pharmaceuticals suggest testable hypotheses.

Data Tables

Table 1: Structural Comparison of Pyrrolidinyl Acetic Acid Derivatives

| Compound | Molecular Weight | Functional Groups | Water Solubility (Predicted) | LogP (Predicted) |

|---|---|---|---|---|

| This compound | 186.21 g/mol | Acetic acid, acetylamino | Moderate | -0.5 |

| [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid | 255.31 g/mol | Acetic acid, isopropyl-amino | Low | 1.2 |

| [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid | 286.36 g/mol | Acetic acid, benzyl-cyclopropyl-amino | Very Low | 2.8 |

生物活性

((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an acetylamino group, and an acetic acid moiety, which contribute to its structural stability and biological interactions. The chemical formula is CHNO.

This compound interacts with specific molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrrolidine ring enhances structural integrity. These interactions may modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition or receptor activation.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, which can be crucial for therapeutic applications. For instance, it has been investigated for its role in inhibiting histone deacetylases (HDACs), which are involved in cancer progression. In vitro studies have shown that the compound can reduce cell proliferation in cancer cell lines by modulating HDAC activity .

Receptor Interactions

The compound has also been studied for its interactions with various receptors. Preliminary findings suggest that it may act as a ligand for specific G-protein coupled receptors (GPCRs), potentially influencing signaling pathways related to pain modulation and inflammation.

Study 1: Anticancer Activity

A study published in Cancer Research explored the effects of this compound on neuroblastoma cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through HDAC inhibition. The study utilized a series of assays to confirm these effects, including cell viability assays and Western blot analyses .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. In this study, the compound demonstrated potential in reducing oxidative stress markers and improving neuronal survival in models of neurodegeneration. The findings suggest that it could be beneficial for treating conditions like Alzheimer's disease .

Applications in Research and Industry

This compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting neurological disorders and cancer.

- Biological Research : Used in studies investigating enzyme activity modulation and receptor signaling pathways.

- Pharmaceutical Development : Potentially serves as a building block for synthesizing more complex therapeutic agents .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

| Biological Activities | Anticancer, neuroprotective |

| Applications | Drug development, biological research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。